molecular formula C11H8F3NO2 B15243597 Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate

Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate

Cat. No.: B15243597
M. Wt: 243.18 g/mol
InChI Key: WAFPRZKUKYKZFS-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate is a chemical compound characterized by its trifluoromethyl group attached to the indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate typically involves the following steps:

  • Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.

  • Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-5-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.

  • Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Indole-5-carboxylic acid derivatives.

  • Reduction: Indole-5-hydroxymethyl derivatives.

  • Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its effects on various cellular pathways. Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: The compound is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(trifluoromethyl)benzoate: Similar structure but lacks the indole ring.

  • Methyl 2-(trifluoromethyl)indole-3-carboxylate: Similar indole structure but different position of the carboxylate group.

  • Methyl 2-(trifluoromethyl)indole-4-carboxylate: Similar indole structure but different position of the carboxylate group.

Uniqueness: Methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate is unique due to its specific arrangement of the trifluoromethyl group and the carboxylate group on the indole ring, which influences its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)-1H-indole-5-carboxylate

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)6-2-3-8-7(4-6)5-9(15-8)11(12,13)14/h2-5,15H,1H3

InChI Key

WAFPRZKUKYKZFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=C2)C(F)(F)F

Origin of Product

United States

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